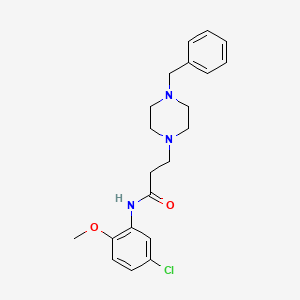
3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzyl group and a propanamide moiety attached to a 5-chloro-2-methoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine ring The benzyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the propanamide moiety through an amide coupling reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide shares structural similarities with other piperazine derivatives, such as:
- 1-benzyl-4-(5-chloro-2-methoxyphenyl)piperazine
- 3-(4-benzylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide
Uniqueness
The unique combination of the benzylpiperazine and 5-chloro-2-methoxyphenyl groups in this compound provides distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26ClN3O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-27-20-8-7-18(22)15-19(20)23-21(26)9-10-24-11-13-25(14-12-24)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
InChI Key |
PJAICSVJNAZOSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















